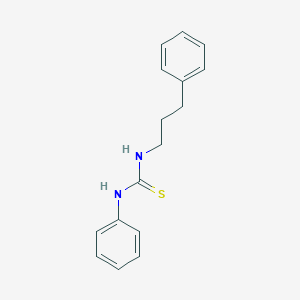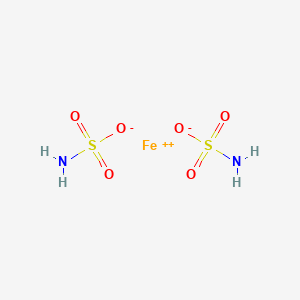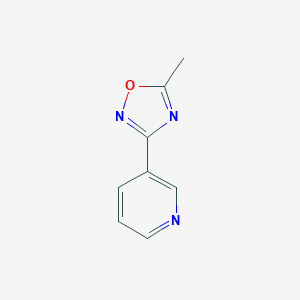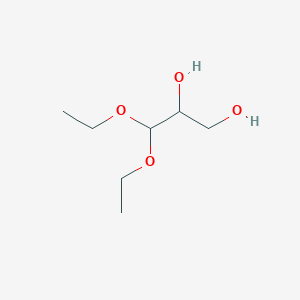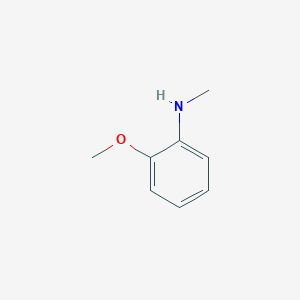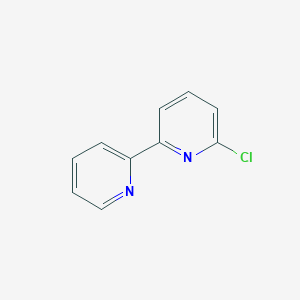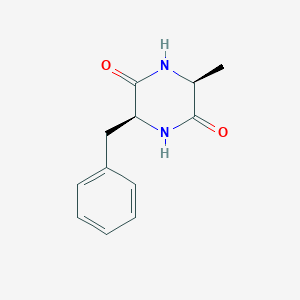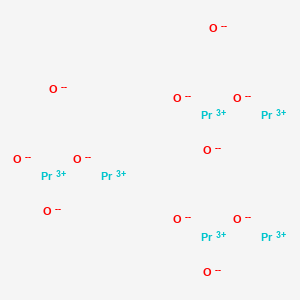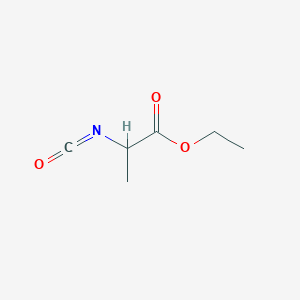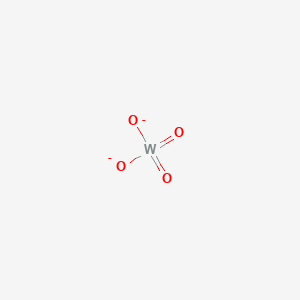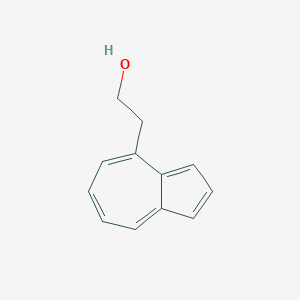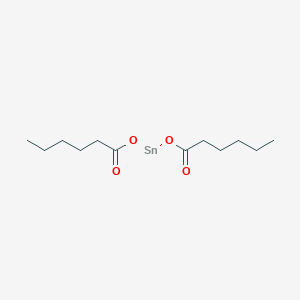
Di(hexanoyloxy)tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(hexanoyloxy)tin, also known as DHT, is an organotin compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is used as a chemical tool to investigate the role of tin in biological systems.
Mécanisme D'action
The mechanism of action of di(hexanoyloxy)tin is not fully understood, but it is believed to interact with biomolecules through the formation of covalent bonds. Di(hexanoyloxy)tin has been shown to bind to proteins and enzymes, altering their structure and function. It can also interact with DNA, causing changes in gene expression.
Effets Biochimiques Et Physiologiques
Di(hexanoyloxy)tin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter function. Di(hexanoyloxy)tin has also been shown to cause oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using di(hexanoyloxy)tin in lab experiments is its ability to selectively interact with specific biomolecules. This makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, one limitation of using Di(hexanoyloxy)tin is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Orientations Futures
There are many potential future directions for research on di(hexanoyloxy)tin. One area of interest is its potential use as an anticancer agent. Di(hexanoyloxy)tin has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the environmental impact of organotin compounds. Di(hexanoyloxy)tin has been shown to have toxic effects on aquatic organisms, and further research is needed to understand the long-term effects of these compounds on the environment.
Conclusion
Di(hexanoyloxy)tin is a valuable tool for scientific research, with potential applications in a variety of fields. Its ability to selectively interact with specific biomolecules makes it a valuable tool for studying the mechanisms of action of proteins, enzymes, and DNA. However, its potential toxicity must be taken into consideration when working with this compound. Further research is needed to fully understand the potential applications and limitations of di(hexanoyloxy)tin in scientific research.
Méthodes De Synthèse
Di(hexanoyloxy)tin is synthesized by reacting hexanoic acid with tin(IV) oxide in the presence of a catalyst. The reaction produces di(hexanoyloxy)tin and water as byproducts. The compound can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Di(hexanoyloxy)tin is commonly used as a tool to investigate the role of tin in biological systems. It has been shown to interact with proteins, enzymes, and DNA, making it a valuable tool for studying the mechanisms of action of these biomolecules. Di(hexanoyloxy)tin has also been used to study the effects of tin exposure on human health and the environment.
Propriétés
Numéro CAS |
13170-69-9 |
|---|---|
Nom du produit |
Di(hexanoyloxy)tin |
Formule moléculaire |
C12H22O4Sn |
Poids moléculaire |
349 g/mol |
Nom IUPAC |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



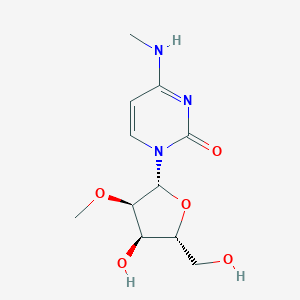
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
